5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-
CAS No.: 172900-88-8
Cat. No.: VC0241715
Molecular Formula: C33H55NO8
Molecular Weight: 593.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172900-88-8 |
|---|---|
| Molecular Formula | C33H55NO8 |
| Molecular Weight | 593.8 g/mol |
| IUPAC Name | (2S)-2-[[(4S,5S)-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]methyl]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C33H55NO8/c1-21(2)24(17-23-13-14-27(39-11)29(18-23)40-16-12-15-38-10)19-26-28(20-25(22(3)4)30(35)36)41-33(8,9)34(26)31(37)42-32(5,6)7/h13-14,18,21-22,24-26,28H,12,15-17,19-20H2,1-11H3,(H,35,36)/t24-,25-,26-,28-/m0/s1 |
| SMILES | CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)O)CC2=CC(=C(C=C2)OC)OCCCOC |
| Canonical SMILES | CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)O)CC2=CC(=C(C=C2)OC)OCCCOC |
Introduction
Chemical Identity and Structural Characterization
Basic Identification
The compound 5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)- is classified as an oxazolidine derivative with multiple functional groups. This section presents the essential identification parameters of the compound as documented in chemical databases and literature.
Table 1: Key Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 172900-88-8 |
| Molecular Formula | C33H55NO8 |
| Molecular Weight | 593.8 g/mol |
| IUPAC Name | (2S)-2-[[(4S,5S)-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]methyl]-3-methylbutanoic acid |
The compound contains several important functional groups including an oxazolidine ring, a carboxylic acid moiety, and multiple alkyl and methoxy substituents. The lengthy IUPAC name reflects the complexity of the molecule, which possesses specific stereochemistry at multiple centers as indicated by the (alphaS,4S,5S) designation.
Structural Features and Stereochemistry
The compound exhibits a complex three-dimensional structure with defined stereochemistry at multiple centers. The (alphaS,4S,5S) designation indicates specific stereochemical configurations that are critical to the compound's spatial arrangement and potentially to any biological activity it might possess.
Chemical Properties and Reactivity
Physical and Chemical Properties
Based on the structural characteristics of the compound and general properties of oxazolidines, several physical and chemical properties can be inferred. Oxazolidines typically exhibit specific reactivity patterns that stem from their heterocyclic structure.
Most oxazolidines are prone to hydrolysis, which represents the reverse of their synthetic pathway. This susceptibility to hydrolysis may impact the stability of the compound in aqueous environments and could influence its handling and storage requirements . The carboxylic acid functionality present in the molecule contributes to its acidic character and potential for forming salts with appropriate bases.
Synthesis and Preparation
Synthetic Considerations for Complex Derivatives
The synthesis of complex oxazolidine derivatives such as the target compound likely requires multiple steps and careful control of reaction conditions to maintain stereochemical integrity. Key considerations in such syntheses include:
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Selection of appropriate starting materials with the desired stereochemical configurations
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Protection/deprotection strategies for reactive functional groups
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Careful control of reaction conditions to prevent racemization
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Purification techniques to isolate the desired stereoisomer
The synthesis of the specific compound would necessitate specialized approaches to introduce the multiple substituents, including the methoxy-3-(3-methoxypropoxy)phenyl group and the various alkyl substituents, while maintaining the required stereochemistry at each chiral center.
Relationship to Other Oxazolidine Derivatives
Structural Comparison with Related Compounds
The target compound belongs to the broader class of oxazolidine derivatives, which includes numerous compounds with varying substitution patterns and functional groups. Oxazolidines are related to oxazolidinones, which have gained significant attention in medicinal chemistry.
Table 2: Comparison with Related Compound Classes
| Compound Class | Key Structural Features | Notable Differences |
|---|---|---|
| Oxazolidines | Five-membered N,O-heterocycle with saturated ring | Basic parent structure |
| Oxazolidinones | Contain a carbonyl group in the 2-position of the oxazolidine ring | Additional carbonyl functionality |
| Oxazolines | Unsaturated analogues of oxazolidines | Contain a C=N double bond |
| Hydroxamic acid oxazolidinones | Contain hydroxamic acid functionality | Different biological activity profile |
The compound differs from simple oxazolidines due to its complex substitution pattern, including the presence of multiple stereogenic centers and the carboxylic acid functionality. This structural complexity likely confers specific properties and potential biological activities distinct from simpler derivatives .
Biological Activities of Related Compounds
While specific biological data for the target compound is limited in the available literature, insights can be gained by examining related compounds. For instance, oxazolidinone hydroxamic acid derivatives have been synthesized and evaluated for inhibitory activity against leukotriene biosynthesis and direct inhibition of 5-lipoxygenase (5-LO) .
These related compounds have demonstrated potential as anti-allergic and anti-inflammatory agents. For example, compounds designated as PH-249 and PH-251 exhibited outstanding potencies (IC50 < 1 μM) comparable to the prototype 5-LO inhibitor, zileuton . Whether the target compound shares similar bioactivity profiles remains to be determined through specific biological assays.
Analytical Considerations
Chromatographic Analysis
For purity assessment and quality control, chromatographic techniques would be essential. High-Performance Liquid Chromatography (HPLC), potentially with chiral stationary phases, would be valuable for assessing stereochemical purity and detecting related impurities or diastereomers.
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